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molecular formula C12H17NO B2623476 3-(Benzyloxy)piperidine CAS No. 37098-74-1

3-(Benzyloxy)piperidine

Cat. No. B2623476
M. Wt: 191.274
InChI Key: VOVVHNIABAJHJZ-UHFFFAOYSA-N
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Patent
US04377521

Procedure details

1-Acetyl-3-benzyloxypiperidine (0.043 mole), sodium hydroxide (0.086 mole) and water (30 ml.) are combined and refluxed for 24 hours. The reaction mixture is saturated with potassium carbonate and extracted three times with ether. The ether is removed by evaporation and the yellow oil is distilled at 92°-94° C. (0.3 mm Hg.).
Name
1-Acetyl-3-benzyloxypiperidine
Quantity
0.043 mol
Type
reactant
Reaction Step One
Quantity
0.086 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5]1)(=O)C.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[CH2:11]([O:10][CH:6]1[CH2:7][CH2:8][CH2:9][NH:4][CH2:5]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
1-Acetyl-3-benzyloxypiperidine
Quantity
0.043 mol
Type
reactant
Smiles
C(C)(=O)N1CC(CCC1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0.086 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
CUSTOM
Type
CUSTOM
Details
The ether is removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
the yellow oil is distilled at 92°-94° C. (0.3 mm Hg.)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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